molecular formula C10H14N2O2 B15275484 1-(Piperidin-4-ylmethyl)-1h-pyrrole-2,5-dione

1-(Piperidin-4-ylmethyl)-1h-pyrrole-2,5-dione

Cat. No.: B15275484
M. Wt: 194.23 g/mol
InChI Key: YGBYDLPDBMHIAJ-UHFFFAOYSA-N
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Description

1-(Piperidin-4-ylmethyl)-1h-pyrrole-2,5-dione is a compound that features a piperidine ring attached to a pyrrole-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-4-ylmethyl)-1h-pyrrole-2,5-dione typically involves multi-component reactions. One common method involves the reaction of piperidine with maleic anhydride under reflux conditions in ethanol. This reaction yields the desired compound with good efficiency and selectivity .

Industrial Production Methods

Industrial production of this compound can be achieved through similar multi-component reactions, often utilizing continuous flow reactors to enhance yield and reduce reaction times. The use of green chemistry principles, such as ionic liquids as catalysts, has been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-4-ylmethyl)-1h-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(Piperidin-4-ylmethyl)-1h-pyrrole-2,5-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-ylmethyl)-1h-pyrrole-2,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Piperidin-4-ylmethyl)-1h-pyrrole-2,5-dione is unique due to its specific combination of the piperidine and pyrrole-2,5-dione moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

1-(piperidin-4-ylmethyl)pyrrole-2,5-dione

InChI

InChI=1S/C10H14N2O2/c13-9-1-2-10(14)12(9)7-8-3-5-11-6-4-8/h1-2,8,11H,3-7H2

InChI Key

YGBYDLPDBMHIAJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CN2C(=O)C=CC2=O

Origin of Product

United States

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